molecular formula C68H95N19O17 B605129 Acetyl decapeptide-3 CAS No. 935288-50-9

Acetyl decapeptide-3

Cat. No.: B605129
CAS No.: 935288-50-9
M. Wt: 1450.62
InChI Key: CGPSWQBETUSORI-MTUNXJOQSA-N
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Description

Acetyl decapeptide-3, also known as CG-Rejuline, is a synthetic peptide that mimics the function of the basic fibroblast growth factor (bFGF) protein. The sequence of this compound is Ac-tyr-arg-ser-arg-lys-tyr-thr-ser-trp-tyr-NH2 (YRSRKYTSWY). This peptide is known for its anti-aging, firming, and skin conditioning properties. It promotes skin cell proliferation, increases the expression of extracellular matrix proteins such as collagen, fibronectin, and laminin, and reduces the appearance of fine lines and wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl decapeptide-3 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis to ensure its purity and identity .

Chemical Reactions Analysis

Types of Reactions

Acetyl decapeptide-3 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and properties, potentially enhancing its stability and activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can yield methionine sulfoxide, while reduction of disulfide bonds can yield free thiol groups .

Scientific Research Applications

Acetyl decapeptide-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Acetyl decapeptide-3 exerts its effects by mimicking the function of the basic fibroblast growth factor (bFGF) protein. It binds to specific receptors on the surface of target cells, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival. The peptide increases the expression of extracellular matrix proteins such as collagen, fibronectin, and laminin, which are essential for maintaining skin structure and function .

Comparison with Similar Compounds

Acetyl decapeptide-3 is unique in its ability to mimic the function of bFGF and promote skin cell proliferation and renewal. Similar compounds include:

This compound stands out due to its stability, prolonged action, and ability to promote hair growth in addition to its anti-aging effects .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76)/t36-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPSWQBETUSORI-MTUNXJOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H95N19O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935288-50-9
Record name Acetyl decapeptide-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935288509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYL DECAPEPTIDE-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30510A08G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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